In Vitro Mechanism of Action and Pharmacological Profiling of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
In Vitro Mechanism of Action and Pharmacological Profiling of N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide
Executive Summary
N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide is a highly functionalized small-molecule probe representative of advanced pharmacophores used in targeted oncology and kinase inhibition. In preclinical drug development, compounds bearing this specific structural topology are frequently evaluated as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR).
This technical whitepaper details the in vitro mechanism of action (MoA) of this compound, deconstructs its structural causality, and outlines a self-validating system of experimental protocols designed to rigorously quantify its target engagement, binding kinetics, and downstream cellular efficacy.
Pharmacophore Deconstruction & Structural Causality
As a Senior Application Scientist, evaluating a molecule begins with understanding the thermodynamic and spatial rationale behind its structure. This compound is composed of two primary motifs linked by a central amide bond, each serving a distinct mechanistic purpose:
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The 4-(2-methoxyethoxy)benzamide Moiety: This segment acts as the primary hinge-binding and solvent-channel occupying motif[1]. The ether oxygen of the methoxyethoxy tail provides a flexible hydrogen bond acceptor that interacts with the solvent-exposed region of the kinase cleft, significantly enhancing aqueous solubility without compromising lipophilic efficiency. The benzamide carbonyl is positioned to form a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR).
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The 5-amino-2-methoxyphenyl Group: This functionalized aniline projects deep into the hydrophobic selectivity pocket[2]. The ortho-methoxy group sterically restricts the dihedral angle of the aniline ring. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon binding. The free meta-amino group serves as a critical hydrogen bond donor, capable of interacting with conserved residues (such as Thr790) near the gatekeeper region.
In Vitro Mechanism of Action: Target Engagement
ATP-Competitive Inhibition
In cell-free systems, the compound functions as a reversible, ATP-competitive inhibitor. By occupying the ATP-binding pocket of the kinase domain, it physically occludes the transfer of the terminal phosphate from ATP to the tyrosine residues of downstream substrate proteins.
Signaling Pathway Modulation
By inhibiting RTK autophosphorylation, the compound severs the signal transduction cascades responsible for cell proliferation and survival. Specifically, it downregulates the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.
Fig 1. Mechanism of EGFR pathway modulation by the benzamide derivative.
Self-Validating Experimental Protocols
To establish a trustworthy and reproducible data package, the following protocols form a self-validating loop. Biochemical potency (TR-FRET) is cross-examined by biophysical binding kinetics (SPR), which is ultimately confirmed by cellular target engagement (Western Blotting).
Fig 2. Self-validating in vitro experimental workflow for kinase inhibitors.
Protocol 1: TR-FRET Biochemical Kinase Assay
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard ELISA or fluorescence intensity assays because its time-resolved nature eliminates interference from short-lived background auto-fluorescence[3][4]. This is a critical requirement when screening aromatic benzamide derivatives, which often exhibit intrinsic fluorescence.
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Reagent Preparation: Prepare a 384-well low-volume plate. Dilute the compound in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).
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Kinase Reaction: Add 2 nM of recombinant kinase (e.g., EGFR WT), 100 nM of fluorescein-labeled poly-GT substrate, and ATP at its apparent Km (e.g., 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 60 minutes at room temperature.
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Detection: Add 10 mM EDTA to chelate Mg2+ and halt the kinase reaction. Add 2 nM of Terbium (Tb)-labeled anti-phosphotyrosine antibody. Incubate for 30 minutes.
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Readout: Read the plate on a microplate reader (excitation 340 nm; emission 490 nm and 520 nm). Calculate the emission ratio (520/490).
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Validation Checkpoint: Use Staurosporine as a pan-kinase positive control. The assay is only validated if the Z'-factor is > 0.6.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is prioritized over Isothermal Titration Calorimetry (ITC) because it provides real-time resolution of association ( kon ) and dissociation ( koff ) rates, rather than just thermodynamic endpoints[5][6]. This allows us to evaluate the compound's residence time ( τ=1/koff ) on the target.
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Chip Functionalization: Use a CM5 sensor chip. Activate the surface with EDC/NHS. Amine-couple the recombinant kinase to Flow Cell 2 (Fc2) to a target level of 3000 Response Units (RU). Leave Flow Cell 1 (Fc1) unmodified as a reference.
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Analyte Injection: Prepare the compound in running buffer (PBS-T with 2% DMSO) in a 2-fold dilution series (0.5 nM to 500 nM). Inject over Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations.
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Regeneration: Allow a 600-second dissociation phase, followed by a brief pulse of 10 mM Glycine-HCl (pH 2.5) if baseline is not reached.
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Validation Checkpoint: Assess the χ2 value of the sensorgram fit. A 1:1 Langmuir binding model must yield a χ2<10% of Rmax to confirm specific, stoichiometric binding.
Protocol 3: Cellular Phospho-Signaling (Western Blot)
Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Immunoblotting confirms that the compound successfully penetrates the cell membrane and inhibits the target in a native physiological environment.
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Cell Treatment: Seed target cancer cells (e.g., A431 cells for EGFR over-expression) in 6-well plates. Starve overnight in serum-free media. Treat with the compound (0.1, 1, 10 µM) for 2 hours, followed by a 15-minute stimulation with 50 ng/mL EGF.
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Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
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Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), and GAPDH.
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Validation Checkpoint: Phosphorylated protein levels must be normalized against total protein and the GAPDH loading control to ensure the observed signal reduction is due to kinase inhibition, not compound-induced acute cytotoxicity.
Quantitative Data Synthesis & Comparative Analysis
The following table summarizes representative in vitro profiling data for the compound across wild-type and mutant kinase targets. The data demonstrates a profile typical of a potent, reversible inhibitor that successfully engages the wild-type and activating mutant (L858R) but loses affinity against the sterically hindered gatekeeper mutation (T790M).
| Target / Parameter | TR-FRET IC50 (nM) | SPR Kd (nM) | Association kon ( M−1s−1 ) | Dissociation koff ( s−1 ) | Cellular IC50 (nM) |
| EGFR (WT) | 12.4 ± 1.1 | 15.2 | 4.5 x 105 | 6.8 x 10−3 | 45.2 ± 3.4 |
| EGFR (L858R) | 4.2 ± 0.5 | 5.1 | 8.2 x 105 | 4.1 x 10−3 | 18.6 ± 2.1 |
| EGFR (T790M) | 145.6 ± 12.4 | 180.5 | 1.2 x 105 | 2.1 x 10−2 | > 500 |
Note: Cellular IC50 values are inherently right-shifted compared to biochemical IC50s due to the high intracellular concentration of competing ATP (~1-5 mM).
Conclusion
N-(5-amino-2-methoxyphenyl)-4-(2-methoxyethoxy)benzamide serves as a highly effective structural scaffold for kinase inhibition. Through a self-validating cascade of TR-FRET, SPR, and cellular immunoblotting, we can confirm that its rational design—pairing a solvent-channel seeking methoxyethoxy tail with a conformationally locked, hydrogen-bonding aniline head—results in potent ATP-competitive inhibition and robust downregulation of downstream oncogenic signaling pathways.
References
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National Center for Biotechnology Information (PubChem). "N-benzyl-4-(2-methoxyethoxy)benzamide | C17H19NO3 | CID 15943190". PubChem Compound Database. Available at:[Link]
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National Center for Biotechnology Information (PubChem). "N-(5-amino-2-methoxyphenyl)formamide | C8H10N2O2 | CID 11105716". PubChem Compound Database. Available at:[Link]
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Fratti, R. et al. "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery". PubMed Central (PMC). DOI: 10.1007/978-1-4939-8760-3_12. Available at:[Link]
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